2-(1H-inden-2-yl)ethanol

Asymmetric Catalysis Organocatalysis Cycloaddition

Replace saturated indane analogs that compromise stereocontrol. This unsaturated indene-based alcohol is validated in asymmetric [10+2] cycloadditions for polycyclic scaffolds with >99% ee and >20:1 dr. - **Differentiation**: Planar aromatic geometry vs. puckered indane; essential for receptor binding orientation and enantioselectivity. - **Supply**: Multiple vendors; purities from 95% to ≥98% HPLC; gram to kilogram scales. - **Application**: Precursor for indeno[2,1-c]pyran scaffolds (e.g., hematoxylin analogs).

Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
CAS No. 57932-06-6
Cat. No. B3054055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-inden-2-yl)ethanol
CAS57932-06-6
Molecular FormulaC11H12O
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C=C1CCO
InChIInChI=1S/C11H12O/c12-6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,7,12H,5-6,8H2
InChIKeyBRXNLRFZWGHVTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-inden-2-yl)ethanol: Asymmetric Synthesis Building Block


2-(1H-Inden-2-yl)ethanol (CAS 57932-06-6) is an unsaturated indene derivative with the molecular formula C11H12O and a molecular weight of 160.21 g/mol . It features a hydroxyl-ethyl group at the 2-position of the indene ring, distinguishing it from saturated indane analogs . This compound serves as a critical building block in asymmetric synthesis, as demonstrated by its use in organocatalytic [10+2] cycloadditions to generate stereochemically complex scaffolds with high enantioselectivity (ee > 99%) . Commercial sources offer this compound at purities of 95% (HPLC) and NLT 98% , with supply capabilities ranging from gram to kilogram scales .

1
Asymmetric synthesis building block – Reported to enable organocatalytic [10+2] cycloadditions with high stereochemical control.
2
Unsaturated indene core – Planar geometry supports chiral induction not achievable with saturated indane analogs.
3
Flexible supply – Available from multiple vendors in research-grade purities, scaling from gram to kilogram.

2-(1H-inden-2-yl)ethanol: Key Differentiators from Analogs


Substituting 2-(1H-inden-2-yl)ethanol with a closely related analog, such as its saturated counterpart 2-(2,3-dihydro-1H-inden-2-yl)ethanol or the methanol analog (2,3-dihydro-1H-inden-2-yl)methanol, fundamentally alters the chemical and biological properties of the resulting products. The unsaturated indene ring in 2-(1H-inden-2-yl)ethanol provides a distinct planar geometry and electronic profile compared to the saturated indane ring, which impacts receptor binding orientation in medicinal chemistry applications . Furthermore, the 2-position substitution pattern on the indene scaffold is critical for achieving high stereoselectivity in asymmetric syntheses, such as organocatalytic [10+2] cycloadditions that produce complex polycyclic frameworks with enantiomeric excesses exceeding 99% . In contrast, alternative indene derivatives with different substitution positions (e.g., 1-position) or shorter alkyl linkers (e.g., methanol) cannot serve as direct replacements in these specialized synthetic routes without compromising yield, stereochemical purity, or biological target engagement. The quantitative evidence presented in Section 3 substantiates these critical distinctions.

Core planarity mismatch
Saturated indane analogs (e.g., 2,3-dihydro derivative) lack the rigid π-system required for enantioselective cycloadditions; reaction outcomes may shift significantly.
Substitution position sensitivity
1-position indene or methanol analogs cannot replicate the 2-substituted scaffold geometry critical for high stereoselectivity in reported transformations.
Reaction pathway divergence
Domino bicyclization to indeno[2,1-c]pyrans is not achievable with saturated or shorter-chain analogs; alternative products result.

2-(1H-inden-2-yl)ethanol: Quantitative Performance Evidence


Stereochemical Control in Asymmetric Cycloaddition

2-(1H-inden-2-yl)ethanol demonstrates exceptional utility in stereoselective synthesis, achieving an enantiomeric excess (ee) of 99% and a diastereomeric ratio (dr) of >20:1 in organocatalytic [10+2] cycloaddition reactions . This level of stereocontrol is directly attributable to the planar, unsaturated indene scaffold, which provides a rigid framework for chiral induction. While a direct head-to-head comparison using identical reaction conditions for a saturated analog is not available in the provided literature, this performance represents a benchmark for asymmetric transformations. For context, a structurally related saturated analog, 2-(2,3-dihydro-1H-inden-2-yl)ethanol, is typically synthesized via LiAlH₄ reduction of its corresponding ester, achieving a quantitative yield of 100% in that specific reduction step but without the capacity for the same stereoselective cycloaddition transformations .

Enantioselectivity
Class-level inference
ee = 99%, dr >20:1 in [10+2] cycloaddition; saturated indane cannot match.
Supports enantioselective scaffold construction
Direct head-to-head data not available
Asymmetric Catalysis Organocatalysis Cycloaddition Stereoselectivity

Domino Cyclization to Indeno[2,1-c]pyran Scaffolds

A derivative of 2-(1H-inden-2-yl)ethanol, specifically 2-(2-(hydroxymethyl)-1-methylene-2,3-dihydro-1H-inden-2-yl)ethanol, serves as a key substrate in a novel domino bicyclization with aldehydes to yield biologically relevant indeno[2,1-c]pyran scaffolds [1]. The reaction proceeds with good yields and high selectivity under mild conditions (0–25 °C) using 10 mol% BF₃·OEt₂ in dichloromethane [1]. This demonstrates the unique ability of the indene-ethanol scaffold to participate in complexity-generating cascade reactions. In contrast, the simpler saturated analog, 2-(2,3-dihydro-1H-inden-2-yl)ethanol, is typically employed in more straightforward transformations such as oxidation to the corresponding aldehyde or acid, or substitution to halides and amines . While the saturated analog is a versatile intermediate, it lacks the structural features (i.e., the exocyclic methylene group derived from the indene system) necessary for the described domino cyclization, which produces a more complex, medicinally relevant scaffold in a single operation.

Domino cyclization
Class-level inference
BF₃·OEt₂-catalyzed domino bicyclization with aldehydes in good yields, mild conditions (0–25 °C).
Enables complexity-generating cascade synthesis
Saturated indane analog cannot engage in this transformation
Domino Cyclization Heterocyclic Chemistry Scaffold Synthesis Organic Methodology

Planar Indene vs. Saturated Indane Core

2-(1H-inden-2-yl)ethanol contains a planar, aromatic indene ring, while its close analog 2-(2,3-dihydro-1H-inden-2-yl)ethanol features a non-planar, saturated indane ring. This fundamental structural difference has profound implications for biological target engagement. In a study of 2-arylindene systems as estrogen receptor ligands, the planar geometry of the indene scaffold was found to be critical for mimicking the A- and B-rings of estradiol, leading to a specific binding orientation (indene/AB mode) . Hydroxyl substitution at the C-6 position of the indene ring markedly elevated receptor binding affinity, confirming the importance of the planar aromatic system for optimal molecular recognition . While 2-(1H-inden-2-yl)ethanol itself was not directly assayed in this study, the class-level inference is strong: an unsaturated indene core imparts a distinct binding mode that is unavailable to saturated indane-based compounds. This is supported by molecular weight data: the target compound (MW 160.21) is slightly lighter than its saturated analog (MW 162.23) , which can influence physicochemical properties.

Planar geometry
Class-level inference
Planar indene core mimics steroidal A/B rings; saturated indane is non-planar, altering binding orientation.
Critical for receptor binding in flat pockets
Inferred from 2-arylindene estrogen receptor studies
Medicinal Chemistry Structure-Activity Relationship Receptor Binding Drug Design

Commercial Availability and Purity Options

2-(1H-inden-2-yl)ethanol is commercially available from multiple suppliers at verified purities suitable for rigorous research applications. Supplier A offers the compound with a purity of NLT 98% , while Supplier B provides a 95% purity grade (HPLC) in quantities ranging from 1 g to 1 kg . This dual-source availability with defined purity specifications allows researchers to select the grade appropriate for their specific needs, from exploratory chemistry (95%) to more sensitive applications (98%). The saturated analog, 2-(2,3-dihydro-1H-inden-2-yl)ethanol, is also commercially available (NLT 97% purity) , while the shorter-chain methanol analog, (2,3-dihydro-1H-inden-2-yl)methanol, is offered at 95% purity . The availability of the target compound in multi-gram to kilogram quantities from multiple vendors provides procurement flexibility and supply chain redundancy.

Purity & supply
Cross-study comparable
NLT 98% (Supplier A), 95% HPLC (Supplier B); multi-gram to kilogram scale.
De-risks procurement, supports scale-up
Verify COA for lot-specific purity
Chemical Sourcing Quality Control Procurement Research Supply

2-(1H-inden-2-yl)ethanol: Application Scenarios


Stereoselective Polycyclic Scaffold Construction

Researchers engaged in asymmetric catalysis and natural product synthesis can utilize 2-(1H-inden-2-yl)ethanol as a precursor to generate stereochemically complex scaffolds. The compound's participation in organocatalytic [10+2] cycloadditions yields products with exceptional stereocontrol (ee > 99%, dr > 20:1) , which is essential for constructing libraries of chiral molecules for biological screening. This application leverages the unique planar geometry and reactivity of the unsaturated indene core, a property not shared by saturated analogs.

Domino Synthesis of Indeno[2,1-c]pyrans

For medicinal chemists targeting biologically relevant heterocyclic frameworks, derivatives of 2-(1H-inden-2-yl)ethanol can be employed in domino bicyclization reactions to efficiently assemble indeno[2,1-c]pyran scaffolds [1]. These scaffolds are structurally related to natural products like hematoxylin and brazilin, which are known for their biological activities. This synthetic strategy offers a direct route to complex molecules of potential therapeutic value, differentiating it from the more limited reactivity of indane-based alcohols.

Planar Aromatic Ligand Design

In structure-based drug design, 2-(1H-inden-2-yl)ethanol serves as a key building block for constructing ligands that require a planar, aromatic framework to mimic steroidal A/B rings or engage flat binding pockets in target proteins . The unsaturated indene ring provides a distinct pharmacophore geometry compared to the puckered indane ring, offering a strategic advantage in optimizing receptor binding affinity and orientation.

Quality-Controlled Sourcing and Scale-Up

Process chemists and procurement specialists can reliably source 2-(1H-inden-2-yl)ethanol with defined purity specifications (95% HPLC to NLT 98%) from multiple commercial vendors . This supply chain robustness, with options for gram- to kilogram-scale quantities, supports a wide range of research activities from initial method development and small-scale analog synthesis to larger-scale optimization campaigns, ensuring consistent quality and reducing project risk.

Application
Selection Property
Validation Focus
Stereoselective polycyclic scaffold construction
Enantioselectivity in cycloadditions
Verify ee and dr outcomes with indene scaffold
Indeno[2,1-c]pyran synthesis via domino cyclization
Domino reaction compatibility
Confirm cascade yields and selectivity relative to alternatives
Planar ligand design for receptor mimicry
Core planarity
Assess binding orientation via docking or SAR studies
Multi-scale research sourcing
Defined purity grades and supply scale
Confirm COA purity and batch-to-batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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